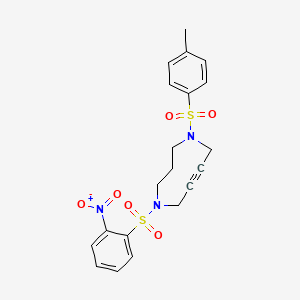
DACN(Tos,Ns)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-nitrobenzenesulfonyl)-N’-(p-toluenesulfonyl)-4,8-diazacyclononyne, commonly known as DACN(Tos,Ns), is a compound featuring a cyclic alkyne group. This compound is notable for its high reactivity in cycloaddition reactions, particularly strain-promoted azide-alkyne cycloadditions (SPAAC). DACN(Tos,Ns) is widely used in click chemistry due to its unique bent structure and high thermal and chemical stability .
Preparation Methods
DACN(Tos,Ns) can be synthesized through a multi-step processThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
DACN(Tos,Ns) undergoes various types of chemical reactions, including:
Cycloaddition Reactions: DACN(Tos,Ns) is highly reactive in strain-promoted azide-alkyne cycloadditions (SPAAC), forming stable triazole products
Substitution Reactions:
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to cycloaddition and substitution reactions.
Common reagents used in these reactions include azides for cycloaddition, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed from these reactions are typically triazoles, substituted derivatives, and oxidized or reduced forms of the compound .
Scientific Research Applications
DACN(Tos,Ns) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of DACN(Tos,Ns) primarily involves its high reactivity in cycloaddition reactions. The cyclic alkyne group within the compound undergoes strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages. This reactivity is attributed to the electronic and steric characteristics of the substituents as well as the structural strain within the ring . The molecular targets and pathways involved include azides and other reactive groups that participate in click chemistry reactions .
Comparison with Similar Compounds
DACN(Tos,Ns) is unique compared to other similar compounds due to its high thermal and chemical stability, along with its comparable click reactivity. Similar compounds include:
Cyclooctynes: These compounds also participate in SPAAC but generally have lower stability compared to DACN(Tos,Ns).
Other Diazacyclononynes: Variants of DACN with different substituents, such as DACN(Tos2) and DACN(Tos,Suc-NHS), exhibit similar reactivity but may differ in their specific applications and stability .
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-5-(2-nitrophenyl)sulfonyl-1,5-diazacyclonon-7-yne |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O6S2/c1-17-9-11-18(12-10-17)30(26,27)21-13-4-5-14-22(16-6-15-21)31(28,29)20-8-3-2-7-19(20)23(24)25/h2-3,7-12H,6,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCTXUMNSSJWLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














